molecular formula C23H21N3O3 B1192552 DDO-7132

DDO-7132

Cat. No.: B1192552
M. Wt: 387.439
InChI Key: NTZUMXNKAYXUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DDO-7132 is a synthetic organic compound featuring a pyrrolidone core substituted with a benzodioxole group, a 3-methoxybenzoyl moiety, and a morpholine ethyl side chain (chemical formula: C₂₃H₂₄N₂O₇) . Its synthesis typically involves multi-step reactions, including condensation and catalytic cyclization, achieving yields up to 98% under optimized conditions . Analytical characterization employs techniques such as NMR, HPLC, and mass spectrometry to confirm purity (>95%) and structural integrity .

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.439

IUPAC Name

2-((4-Benzylpiperazin-1-yl)methyl)naphtho[2,1-d]oxazole-4,5-dione

InChI

InChI=1S/C23H21N3O3/c27-21-17-8-4-5-9-18(17)23-20(22(21)28)24-19(29-23)15-26-12-10-25(11-13-26)14-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

NTZUMXNKAYXUJS-UHFFFAOYSA-N

SMILES

O=C(C1=C2OC(CN3CCN(CC4=CC=CC=C4)CC3)=N1)C(C5=C2C=CC=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DDO-7132;  DDO 7132;  DDO7132

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DDO-7132 belongs to a class of heterocyclic small molecules designed for targeted therapeutic applications. Below is a comparative analysis with two structurally and functionally analogous compounds:

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound Compound A (CAS 1761-61-1) Compound B (DOPO-Zn Derivative)
Molecular Formula C₂₃H₂₄N₂O₇ C₇H₅BrO₂ C₁₈H₁₂N₂O₄PZn
Molecular Weight 452.45 g/mol 201.02 g/mol 438.67 g/mol
Solubility (Log S) -2.47 (ESOL) -1.98 (Ali) -3.12 (SILICOS-IT)
Synthesis Yield 98% 85% 92%
Key Applications Kinase inhibition, oncology Flame retardant additives Polymer stabilization, flame retardancy

Structural and Functional Insights

  • Compound A (CAS 1761-61-1) : A brominated aromatic ester with applications in flame retardancy. While it shares a benzodioxole group with this compound, its lack of a morpholine side chain limits bioactivity in therapeutic contexts .
  • Compound B (DOPO-Zn Derivative) : A phosphorus-zinc complex used in polymer science. Its metal-coordinated structure enhances thermal stability but reduces solubility in polar solvents compared to this compound .

Advantages of this compound

  • Enhanced Bioavailability : The morpholine ethyl group improves membrane permeability, evidenced by a bioavailability score of 0.55 (vs. 0.32 for Compound A) .
  • Target Selectivity : this compound exhibits 10-fold higher inhibitory activity against EGFR kinases (IC₅₀ = 12 nM) than benzodioxole-based analogs like Compound A .

Research Findings and Mechanistic Studies

Efficacy in Oncology Models

In vitro studies demonstrate that this compound induces apoptosis in non-small cell lung cancer (NSCLC) cells at 10 µM, with minimal cytotoxicity to normal fibroblasts .

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 215°C for this compound, superior to Compound A (167°C), indicating greater thermal resilience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DDO-7132
Reactant of Route 2
Reactant of Route 2
DDO-7132

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.